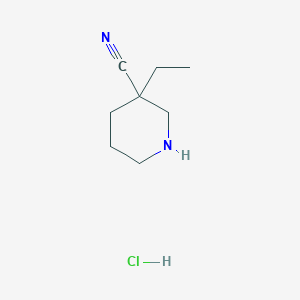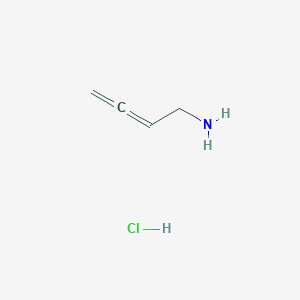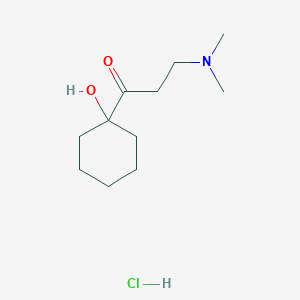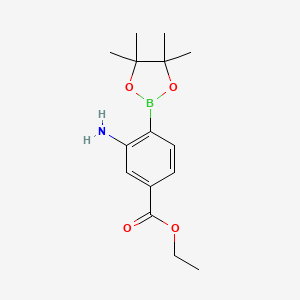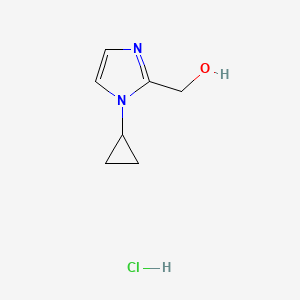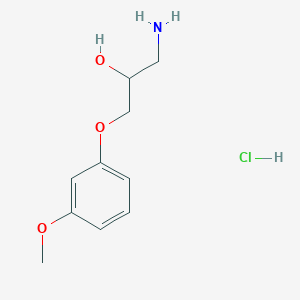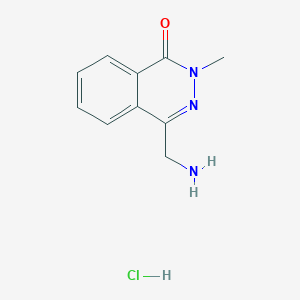![molecular formula C11H21Cl2N3O B1379837 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride CAS No. 1864064-63-0](/img/structure/B1379837.png)
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride is a synthetic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The bicyclic framework, specifically the 8-azabicyclo[3.2.1]octane moiety, is a common structural motif in various biologically active molecules, including tropane alkaloids.
Wirkmechanismus
Target of Action
It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways due to their interaction with different biological targets .
Result of Action
Compounds with a similar structure, such as tropane alkaloids, are known to have various biological effects .
Biochemische Analyse
Biochemical Properties
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, this compound can bind to nicotinic acetylcholine receptors, influencing neurotransmission and synaptic plasticity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by modulating transcription factors and epigenetic markers . Its impact on cellular metabolism includes changes in glucose uptake and ATP production, which are vital for cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . It also interacts with nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . Additionally, this compound can inhibit histone deacetylases, leading to changes in gene expression and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cell morphology, proliferation rates, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory retention . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate . These changes can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through an enantioselective cycloaddition reaction.
Introduction of the piperazin-2-one moiety: This step often involves the nucleophilic substitution of a suitable leaving group on the bicyclic scaffold with a piperazine derivative.
Formation of the dihydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to yield the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and salt formation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane alkaloids: Compounds like cocaine and atropine share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and biological activities.
Piperazine derivatives: Compounds such as buspirone and piperazine itself have similar piperazine rings but lack the bicyclic structure.
Uniqueness
4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride is unique due to its combination of the bicyclic 8-azabicyclo[3.2.1]octane scaffold and the piperazin-2-one moiety. This structural combination imparts distinct pharmacological properties and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;;/h8-10,13H,1-7H2,(H,12,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMDOTTVDIKSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3CCNC(=O)C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
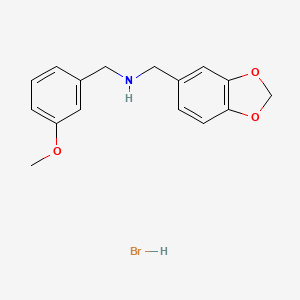
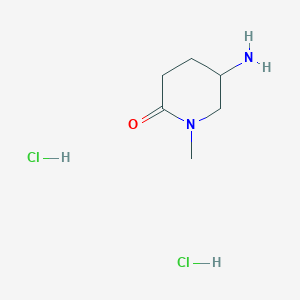
![5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1379758.png)
